molecular formula C15H15ClN2O2 B235687 N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide

N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B235687
M. Wt: 290.74 g/mol
InChI Key: GVPLMARBAJEWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is primarily used in the development of drugs for the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the inhibition of specific enzymes and receptors that play a crucial role in the progression of cancer and inflammatory disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of certain ion channels and transporters that are involved in the regulation of cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the expression of certain genes and proteins. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines that are involved in the immune response. This compound has also been shown to have neuroprotective effects by modulating the activity of certain ion channels and transporters that are involved in the regulation of neuronal function.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards specific enzymes and receptors, which makes it an ideal tool for studying the role of these targets in disease progression. Additionally, this compound has good pharmacokinetic properties, which allows for efficient delivery and distribution in vivo. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain assays and experiments.

Future Directions

There are several future directions for the research and development of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide. One of the main directions is the identification of new targets and pathways that can be modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of various diseases. Furthermore, the development of new synthetic methods and formulations can improve the solubility and bioavailability of this compound, which can expand its use in various applications.

Synthesis Methods

The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the reaction of 5-chloro-6-methylpyridin-2-amine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of certain enzymes and receptors that are involved in the progression of cancer and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)20-9-15(19)18-14-8-7-13(16)11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

GVPLMARBAJEWHQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C

Origin of Product

United States

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